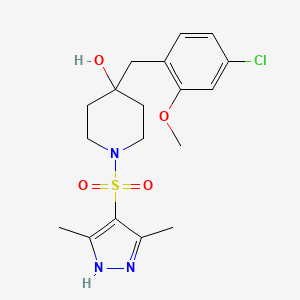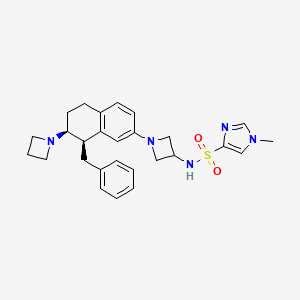![molecular formula C15H10BrN3O2 B10837162 2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10837162.png)
2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “US9714230, 46” is a histone demethylase inhibitor. Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA into chromatin. Inhibiting these enzymes can affect gene expression and has potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The preparation of “US9714230, 46” involves synthetic routes that typically include the formation of a pyrazole ring and subsequent functionalization to introduce various substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other techniques to enhance efficiency and yield.
Chemical Reactions Analysis
“US9714230, 46” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
“US9714230, 46” has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of histone demethylases in gene regulation.
Biology: It helps in understanding the epigenetic mechanisms that control cell differentiation and development.
Medicine: It has potential therapeutic applications in treating cancers and other diseases where histone demethylases are implicated.
Industry: It can be used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of “US9714230, 46” involves the inhibition of histone demethylases, specifically targeting lysine-specific demethylase 4C. By inhibiting this enzyme, the compound prevents the removal of methyl groups from histones, leading to changes in gene expression. This can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
“US9714230, 46” can be compared with other histone demethylase inhibitors such as:
US9604961: Another histone demethylase inhibitor with a similar mechanism of action.
US9908865: A compound with inhibitory activity against a different set of histone demethylases. The uniqueness of “US9714230, 46” lies in its specific targeting of lysine-specific demethylase 4C and its potential therapeutic applications
Properties
Molecular Formula |
C15H10BrN3O2 |
|---|---|
Molecular Weight |
344.16 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H10BrN3O2/c16-12-3-1-10(2-4-12)13-6-8-18-19(13)14-9-11(15(20)21)5-7-17-14/h1-9H,(H,20,21) |
InChI Key |
MITOFELVTHNBGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2C3=NC=CC(=C3)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5'S)-5-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B10837086.png)
![[4-[3,4-Difluoro-2-(trifluoromethyl)phenyl]piperidin-1-yl]-[5-(3,3,3-trifluoropropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanone](/img/structure/B10837087.png)



![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)
![3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B10837109.png)
![N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide](/img/structure/B10837115.png)

![N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide](/img/structure/B10837120.png)
![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-(2-methyl-6-pentan-3-ylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10837136.png)

![4-(4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-N-(2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B10837159.png)
![1-[3-fluoro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]ethanamine](/img/structure/B10837167.png)
